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molecular formula C18H26O4 B3187915 Terephthalic acid, dipentyl ester CAS No. 1818-95-7

Terephthalic acid, dipentyl ester

Cat. No. B3187915
M. Wt: 306.4 g/mol
InChI Key: SQQSFUNTQGNWKD-UHFFFAOYSA-N
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Patent
US07964658B2

Procedure details

A 2-liter multineck flask with distillation bridge and reflux divider, 20 cm packed column, stirrer, dip tube, dropping funnel, and thermometer was charged with 679 g (3.5 mol) of dimethyl terephthalate (Oxxynova), 1.7 g of tetrabutyl orthotitanate (0.25% by mass based on DMT, DuPont, Tyzor TnBT) and, to start with, 200 g out of a total of 748 g (8.5 mol) of n-pentanol (>99% purity, FLUKA), and this initial charge was heated slowly until the DMT forms a homogeneous mixture with the alcohol, at which point the stirrer was switched on. The reflux divider was set so that the overhead temperature remained at a constant level of approximately 65° C. (the boiling point of methanol). From a liquid-phase temperature of approximately 185° C., the remaining alcohol was slowly run in at a rate such that the temperature in the flask did not fall below 180° C. and a reflux sufficient for the distillation was maintained. The distillate removed was analyzed by GC for the amount of methanol separated off. After a major fraction of the methanol (approximately 90% of the anticipated 7 mol of methanol) had been taken off, a sample was taken from the reaction flask every 30 minutes and analyzed by GC. Transesterification was at an end when the amount of dimethyl ester and mixed ester(methyl pentyl) in total had dropped below 0.3% by mass (approximately 8 to 9 hours).
Quantity
679 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One
Quantity
748 g
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
7 mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:13][CH3:14])(=[O:12])[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.C(O)[CH2:16][CH2:17][CH2:18][CH3:19]>CCCCO.CCCCO.CCCCO.CCCCO.[Ti].CO>[C:6]([O:8][CH2:9][CH2:19][CH2:18][CH2:17][CH3:16])(=[O:7])[C:5]1[CH:10]=[CH:11][C:2]([C:1]([O:13][CH2:14][CH2:1][CH2:2][CH2:3][CH3:4])=[O:12])=[CH:3][CH:4]=1 |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
679 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
Name
Quantity
1.7 g
Type
catalyst
Smiles
CCCCO.CCCCO.CCCCO.CCCCO.[Ti]
Step Two
Name
Quantity
748 g
Type
reactant
Smiles
C(CCCC)O
Step Three
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
7 mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
with distillation bridge
TEMPERATURE
Type
TEMPERATURE
Details
reflux divider, 20 cm
ADDITION
Type
ADDITION
Details
this initial charge
CUSTOM
Type
CUSTOM
Details
remained at a constant level of approximately 65° C.
CUSTOM
Type
CUSTOM
Details
From a liquid-phase temperature of approximately 185° C.
CUSTOM
Type
CUSTOM
Details
did not fall below 180° C.
DISTILLATION
Type
DISTILLATION
Details
a reflux sufficient for the distillation
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
CUSTOM
Type
CUSTOM
Details
The distillate removed
CUSTOM
Type
CUSTOM
Details
separated off
ADDITION
Type
ADDITION
Details
mixed ester(methyl pentyl) in total
ADDITION
Type
ADDITION
Details
had dropped below 0.3% by mass (approximately 8 to 9 hours)
Duration
8.5 (± 0.5) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=C(C(=O)OCCCCC)C=C1)(=O)OCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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